Biotin phosphoramidite (hydroxyprolinol) Biotin phosphoramidite (hydroxyprolinol)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20666564
InChI: InChI=1S/C32H56N5O5PS/c1-6-24-19-25(42-43(41-18-12-16-33)37(22(2)3)23(4)5)20-26(24)28(38)13-8-7-11-17-34-30(39)15-10-9-14-29-31-27(21-44-29)35-32(40)36-31/h22-27,29,31H,6-15,17-21H2,1-5H3,(H,34,39)(H2,35,36,40)/t24-,25-,26?,27+,29?,31+,43?/m1/s1
SMILES:
Molecular Formula: C32H56N5O5PS
Molecular Weight: 653.9 g/mol

Biotin phosphoramidite (hydroxyprolinol)

CAS No.:

Cat. No.: VC20666564

Molecular Formula: C32H56N5O5PS

Molecular Weight: 653.9 g/mol

* For research use only. Not for human or veterinary use.

Biotin phosphoramidite (hydroxyprolinol) -

Specification

Molecular Formula C32H56N5O5PS
Molecular Weight 653.9 g/mol
IUPAC Name 5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2R,4R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2-ethylcyclopentyl]-6-oxohexyl]pentanamide
Standard InChI InChI=1S/C32H56N5O5PS/c1-6-24-19-25(42-43(41-18-12-16-33)37(22(2)3)23(4)5)20-26(24)28(38)13-8-7-11-17-34-30(39)15-10-9-14-29-31-27(21-44-29)35-32(40)36-31/h22-27,29,31H,6-15,17-21H2,1-5H3,(H,34,39)(H2,35,36,40)/t24-,25-,26?,27+,29?,31+,43?/m1/s1
Standard InChI Key FAZGOTPUJGOLES-VETMYCSXSA-N
Isomeric SMILES CC[C@@H]1C[C@H](CC1C(=O)CCCCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)OP(N(C(C)C)C(C)C)OCCC#N
Canonical SMILES CCC1CC(CC1C(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OP(N(C(C)C)C(C)C)OCCC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Biotin phosphoramidite (hydroxyprolinol) features a hydroxyprolinol backbone conjugated to a biotin moiety via a phosphoramidite linkage. The hydroxyprolinol core enhances solubility in polar organic solvents such as acetonitrile (MeCN), dichloromethane (DCM), and tetrahydrofuran (THF), while the DMT group ensures compatibility with solid-phase oligonucleotide synthesis and subsequent purification . The structural integrity of this compound has been validated through 1H^1H and 31P^{31}P nuclear magnetic resonance (NMR) spectroscopy, HPLC-mass spectrometry (HPLC-MS), and functional testing in oligo synthesis .

Table 1: Key Physicochemical Properties of Biotin Phosphoramidite (Hydroxyprolinol)

PropertySpecification
Molecular FormulaC51H71N6O8PSC_{51}H_{71}N_6O_8PS
Molecular Weight959.18 kDa
Purity≥95% (NMR, HPLC-MS)
SolubilityMeCN, DCM, THF
Storage Conditions-20°C, desiccated, protected from light

Synthesis and Purification Methodologies

Synthetic Pathways

The synthesis of biotin phosphoramidite (hydroxyprolinol) involves multi-step organic reactions to conjugate biotin to the hydroxyprolinol core. A critical design criterion, as outlined in the Glen Report , was to eliminate the need for anhydrous dimethylformamide (DMF)—a solvent previously required for analogous compounds—which complicated large-scale production. The final product achieves compatibility with standard phosphoramidite chemistry, enabling efficient coupling during oligonucleotide synthesis without extended condensation times .

Purification Strategies

The inclusion of the DMT group allows for selective purification using C18 cartridges or reverse-phase HPLC. This contrasts with earlier biotinylation methods that required post-synthetic modification and labor-intensive HPLC purification to resolve multiple biotinylated species . The DMT-on approach simplifies workflows, particularly for high-throughput applications such as PCR primer synthesis, where purity standards are stringent .

Applications in Molecular Biology and Diagnostics

Oligonucleotide Biotinylation

Biotin phosphoramidite (hydroxyprolinol) enables site-specific incorporation of biotin into oligonucleotides, leveraging the high-affinity interaction between biotin and streptavidin (Kd1015K_d \approx 10^{-15} M) . This property is exploited in:

  • Diagnostic Probes: Biotinylated probes enhance signal detection in enzyme-linked immunosorbent assays (ELISAs) and fluorescence in situ hybridization (FISH) .

  • Affinity Purification: Streptavidin-coated beads capture biotinylated DNA/RNA for next-generation sequencing library preparation .

  • Targeted Drug Delivery: Conjugation of therapeutic oligonucleotides to biotin facilitates receptor-mediated uptake in cells overexpressing biotin transporters .

Advantages Over Conventional Methods

Prior methodologies relied on NHS ester biotinylation of amine-modified oligonucleotides, which often yielded heterogeneous products requiring rigorous HPLC purification . In contrast, biotin phosphoramidite (hydroxyprolinol) permits precise stoichiometric control during solid-phase synthesis, reducing side products and improving batch-to-batch consistency .

Comparative Analysis of Biotinylation Reagents

Functional and Structural Analogues

Biotin phosphoramidite (hydroxyprolinol) outperforms earlier analogues such as phenethyl amide-linked biotin phosphoramidites, which suffered from poor solubility in MeCN and necessitated DMF-based solvents . Similarly, branched modifiers (e.g., 5' Branched Modifier C3) produced unpredictable biotinylation levels due to multiple reactive sites, complicating purification .

Table 2: Comparative Features of Biotinylation Reagents

ReagentKey AdvantageLimitation
Biotin Phosphoramidite (Hydroxyprolinol)Soluble in MeCN/DCM; DMT-enabled purificationHigher molecular weight (959.18 kDa)
Phenethyl Amide-Linked BiotinHydrophobic backbone aids RP-HPLCRequires DMF; no DMT group
5' Branched Modifier C3Natural internucleotide linkage mimicryLow biotinylation efficiency

Research Advancements and Industrial Adoption

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